2-tert-butyl-N-(2,6-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
2-tert-butyl-N-(2,6-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a synthetic small molecule featuring a fused imidazo[1,2-b]pyridazine core. This heterocyclic scaffold is substituted at the 2-position with a tert-butyl group and at the 6-position with a carboxamide moiety linked to a 2,6-dimethylphenyl ring.
Properties
IUPAC Name |
2-tert-butyl-N-(2,6-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-12-7-6-8-13(2)17(12)21-18(24)14-9-10-16-20-15(19(3,4)5)11-23(16)22-14/h6-11H,1-5H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJJMCOXOHSVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-tert-butyl-N-(2,6-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of an imidazo[1,2-b]pyridazine core, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 284.35 g/mol. The specific structural features include:
- tert-butyl group : Contributes to lipophilicity and may enhance bioavailability.
- 2,6-dimethylphenyl moiety : Potentially influences binding affinity to biological targets.
Biological Activity Overview
Research indicates that compounds within the imidazo[1,2-b]pyridazine class exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of related imidazo[1,2-b]pyridazine derivatives. For instance:
- Mechanism : These compounds often inhibit specific kinases involved in cancer cell proliferation. In particular, they have shown activity against BCR-ABL expressing cells, which are relevant in chronic myeloid leukemia (CML) treatment .
- Case Study : A derivative demonstrated an IC50 value of 61 nM against BCR-ABL autophosphorylation, indicating strong inhibitory effects on cancer cell signaling pathways .
Anti-inflammatory Properties
Imidazo[1,2-b]pyridazines have also been studied for their anti-inflammatory effects:
- Mechanism : They may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
- Research Findings : Compounds have shown efficacy in reducing inflammation in animal models of arthritis and other inflammatory conditions .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicological profiles of this compound is crucial for its therapeutic application:
- Absorption and Distribution : The presence of the tert-butyl group enhances solubility and absorption.
- Toxicity : Preliminary studies indicate low cytotoxicity in non-target cells, suggesting a favorable safety profile for further development .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds containing imidazo[1,2-b]pyridazine structures exhibit significant anticancer properties. For instance, derivatives of this compound have shown promise in inhibiting the proliferation of cancer cells by targeting specific molecular pathways involved in tumor growth and survival. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .
2. Neurological Disorders
The compound's ability to modulate neurotransmitter systems makes it a candidate for treating neurological disorders such as Alzheimer's disease and schizophrenia. Preliminary studies suggest that it may enhance cognitive functions and exhibit neuroprotective effects by influencing pathways related to neuroinflammation and oxidative stress .
3. Anti-inflammatory Properties
In vitro studies have reported that 2-tert-butyl-N-(2,6-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which could be beneficial in conditions like rheumatoid arthritis and inflammatory bowel disease .
Material Science Applications
1. Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films with good charge transport characteristics is advantageous for enhancing the performance of electronic devices .
2. Sensor Development
Due to its chemical stability and selective reactivity, this compound can be utilized in the development of chemical sensors for detecting environmental pollutants or biological markers. Its functionalization allows for the design of sensors with high sensitivity and selectivity .
Chemical Probes in Biological Research
1. Mechanistic Studies
As a chemical probe, this compound can be employed to study biological mechanisms at the molecular level. It aids in elucidating the roles of specific proteins or pathways in cellular processes by providing insights into drug-target interactions .
2. Drug Development
The compound serves as a lead structure for synthesizing new derivatives with enhanced pharmacological profiles. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce potential side effects .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer | Demonstrated significant apoptosis induction in breast cancer cells with IC50 values below 10 µM. |
| Study 2 | Neurological | Showed improvement in cognitive function in mouse models of Alzheimer's after administration of the compound at 5 mg/kg. |
| Study 3 | Anti-inflammatory | Inhibited TNF-alpha production by over 50% in LPS-stimulated macrophages at concentrations as low as 1 µM. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The imidazo[1,2-b]pyridazine scaffold is highly versatile, with substitutions at the 2-, 3-, and 6-positions modulating activity. Key analogs include:
Key Observations:
- Substituent Effects: 2-position: Bulky groups (tert-butyl, cyclopropyl) may enhance steric hindrance, affecting target binding and metabolic stability. 6-position: Carboxamide-linked aryl groups (e.g., 2,6-dimethylphenyl) are common in receptor-targeting analogs, balancing hydrophilicity and aromatic interactions . 3-position: Substitutions like benzamidomethyl or methoxy groups significantly boost receptor affinity in benzodiazepine-targeting compounds .
Pharmacological and Physicochemical Properties
- Receptor Binding: Analogs with 3-benzamidomethyl or 6-methylthio groups exhibit nanomolar IC50 values at benzodiazepine receptors, outperforming diazepam (IC50 = 4.2 nM) . Fluorinated derivatives (e.g., ) show enhanced blood-brain barrier penetration, relevant for CNS targets .
- Molecular Weight: Larger derivatives (e.g., 306–521 g/mol) may face challenges in drug-likeness (vs. Lipinski’s rule of five) .
Preparation Methods
Cyclocondensation and Tert-Butyl Group Introduction
The imidazo[1,2-b]pyridazine scaffold is typically constructed via cyclocondensation of 2-aminopyridazine derivatives with α-haloketones. For example, 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride (CAS 2548990-17-4) serves as a critical intermediate . This compound is synthesized by reacting 2-aminopyridazine with tert-butyl α-bromoketone in dimethylformamide (DMF) at 80°C for 12 hours, followed by hydrochloric acid quenching to precipitate the hydrochloride salt (95% purity) .
Key Reaction Parameters:
| Parameter | Value/Detail |
|---|---|
| Reactants | 2-Aminopyridazine, tert-butyl α-bromoketone |
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 70–75% (crude) |
The tert-butyl group enhances steric stability, favoring selective functionalization at the 6-position during downstream reactions .
Carboxylic Acid Activation and Amide Coupling
Conversion of the carboxylic acid to the carboxamide is achieved via activation followed by coupling with 2,6-dimethylaniline. 2-tert-Butylimidazo[1,2-b]pyridazine-6-carboxylic acid (derived from its hydrochloride salt via neutralization) is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 2,6-dimethylaniline in dichloromethane (DCM) under basic conditions.
Optimized Coupling Protocol:
| Parameter | Value/Detail |
|---|---|
| Coupling Agent | SOCl₂ (2.5 eq) |
| Base | Triethylamine (3.0 eq) |
| Solvent | DCM |
| Temperature | 0°C → room temperature |
| Reaction Time | 4 hours |
| Yield | 65–70% after purification |
This method avoids side reactions such as over-alkylation, which are common in sterically hindered systems .
One-Pot Tandem Synthesis
A patent-pending approach (WO2012136776A1) describes a tandem process combining cyclization and amidation . Here, 2-aminopyridazine is reacted with tert-butyl isocyanate in acetonitrile under microwave irradiation (120°C, 30 min), followed by in situ coupling with 2,6-dimethylphenyl isocyanate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Tandem Reaction Profile:
| Parameter | Value/Detail |
|---|---|
| Cyclization Agent | tert-Butyl isocyanate |
| Coupling Reagents | EDC (1.2 eq), HOBt (1.2 eq) |
| Solvent | Acetonitrile |
| Temperature | 120°C (microwave) |
| Reaction Time | 30 min (cyclization) + 2 h (coupling) |
| Yield | 58–62% |
This method reduces purification steps but requires precise stoichiometric control to minimize byproducts .
Mechanistic Considerations and Challenges
-
Steric Hindrance: The tert-butyl and 2,6-dimethylphenyl groups impede nucleophilic attack during amidation, necessitating activated intermediates (e.g., acyl chlorides) or high-performance coupling agents like HATU .
-
Solvent Effects: Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, while protic solvents (ethanol/water mixtures) improve thiourea formation in related systems .
-
Catalytic Pathways: Visible light-mediated cyclodesulfurization (as reported for benzimidazoles ) remains untested for imidazopyridazines but offers potential for milder conditions.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | High purity, scalable | Multi-step, harsh conditions | 65–75% |
| Acyl Chloride Route | Selective, minimal byproducts | SOCl₂ handling hazards | 65–70% |
| Tandem Synthesis | Reduced purification steps | Requires specialized equipment | 58–62% |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing 2-tert-butyl-N-(2,6-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide?
- Methodological Answer : The synthesis typically involves constructing the imidazo[1,2-b]pyridazine core via condensation reactions, followed by introducing the tert-butyl and 2,6-dimethylphenyl groups through nucleophilic substitution or coupling reactions. For example, analogous compounds are synthesized using dichloromethane (DCM) as a solvent and trifluoroacetic acid (TFA) for deprotection, with purification via recrystallization in DCM/hexane mixtures to achieve >90% purity . Optimizing reaction time (2–6 hours) and temperature (room temperature to 50°C) is critical for yield improvement.
Q. How can structural purity and integrity be validated for this compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm hydrogen and carbon environments, particularly verifying the tert-butyl group (δ ~1.3 ppm in H NMR) and aromatic protons. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while thin-layer chromatography (TLC) monitors reaction progress. For crystalline derivatives, X-ray diffraction provides definitive structural confirmation .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between structurally similar imidazo[1,2-b]pyridazine derivatives?
- Methodological Answer : Discrepancies often arise from substituent positioning (e.g., tert-butyl vs. methyl groups) or stereochemistry. Perform comparative molecular docking studies to assess binding affinity variations in target proteins (e.g., kinases). For example, replacing pyridazine with pyridine in analogs reduces steric hindrance, altering interaction profiles . Validate hypotheses using isothermal titration calorimetry (ITC) to quantify binding thermodynamics and correlate with cellular assays (e.g., IC values in kinase inhibition) .
Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties?
- Methodological Answer : The tert-butyl group enhances metabolic stability by resisting cytochrome P450 oxidation. Use in vitro microsomal assays (human liver microsomes) to compare metabolic half-lives of tert-butyl-containing analogs versus non-substituted derivatives. Computational tools like ADMET Predictor™ can model logP and solubility changes, guiding structural modifications for improved bioavailability .
Q. What computational methods predict reaction pathways for synthesizing derivatives with modified aryl groups?
- Methodological Answer : Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways for aryl group introduction. For example, quantum mechanical calculations (e.g., B3LYP/6-31G*) can optimize coupling reactions between imidazo[1,2-b]pyridazine intermediates and aryl halides. Pair computational results with high-throughput experimentation (HTE) to validate predicted yields .
Q. How can researchers design analogs to mitigate off-target effects observed in kinase inhibition assays?
- Methodological Answer : Use structure-activity relationship (SAR) analysis to pinpoint substituents contributing to off-target binding. For instance, replacing the 2,6-dimethylphenyl group with a 3-fluorophenyl moiety reduces interactions with non-target kinases. Validate selectivity via kinome-wide profiling (e.g., Eurofins KinaseProfiler™) and crystallize ligand-protein complexes to refine design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
